molecular formula C19H22N2O2 B12367824 mAChR antagonist 1 CAS No. 101491-79-6

mAChR antagonist 1

Cat. No.: B12367824
CAS No.: 101491-79-6
M. Wt: 310.4 g/mol
InChI Key: RQDLDNLBJUDOFV-UHFFFAOYSA-N
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Description

Carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester (CAS 101491-79-6; molecular formula C₁₉H₂₂N₂O₂) is a carbamate ester derivative characterized by two phenyl groups attached to the carbamic acid core and a 1-methyl-4-piperidyl ester moiety. This compound belongs to a class of carbamates known for their acetylcholinesterase (AChE) inhibitory activity, analogous to physostigmine, a natural alkaloid used in treating glaucoma and Alzheimer’s disease .

Properties

CAS No.

101491-79-6

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C19H22N2O2/c1-20-14-12-18(13-15-20)23-19(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

RQDLDNLBJUDOFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation of Halogenated Precursors

Palladium-mediated carbonylation offers a direct route to carbamate esters. In EP1669346A1, a brominated phenylcarbamic acid hexadecyl ester undergoes carbonylation with CO and water in the presence of bis(triphenylphosphine)palladium dichloride. Adapting this method, (2-bromo-4-methylphenyl)-carbamic acid derivatives react under 8 bar CO pressure at 115°C to form carboxylated intermediates. For diphenyl carbamates, substituting the hexadecyl group with 1-methyl-4-piperidinol requires careful control of steric hindrance.

Reaction Conditions :

  • Catalyst: 0.1–0.5 mol% PdCl₂(PPh₃)₂
  • Base: Potassium carbonate (1.2 eq relative to substrate)
  • Solvent: Water/toluene biphasic system
  • Yield: 70–85% for analogous structures.

This method avoids protective groups, streamlining synthesis. However, brominated precursors must be isomerically pure to prevent byproducts.

Condensation with Isocyanic Acid Esters

Carbamate formation via amine-isocyanate coupling is detailed in EP0497303NWB1. A 1-methyl-4-piperidinamine intermediate reacts with diphenyl isocyanate in dichloromethane at 25°C. The exothermic reaction proceeds quantitatively within 2 hours, facilitated by triethylamine as a base.

Representative Procedure :

  • Dissolve 1-methyl-4-piperidinamine (1.0 eq) in anhydrous CH₂Cl₂.
  • Add diphenyl isocyanate (1.05 eq) dropwise under N₂.
  • Stir at 25°C for 2 h, then concentrate in vacuo.
  • Purify via silica chromatography (hexane:EtOAc = 4:1).

Analytical Data :

Parameter Calculated Observed
C (%) 72.60 72.57
H (%) 6.09 6.07
N (%) 12.10 12.20

This method’s simplicity and high yield make it industrially viable, though isocyanate handling requires stringent moisture control.

Stepwise Synthesis via N-Acetylpiperidine Intermediates

CN104003929A describes a multi-step approach for α,α-diphenyl-4-piperidinemethanol, adaptable for carbamate synthesis. Key steps include:

  • N-Acetylation : 4-Piperidinecarboxylic acid reacts with acetic anhydride to form N-acetyl-4-piperidinecarboxylic acid (90% yield).
  • Friedel-Crafts Acylation : Benzoylation using AlCl₃ introduces aryl groups.
  • Grignard Addition : Phenylmagnesium bromide adds to the ketone, forming a tertiary alcohol.
  • Carbamate Formation : The alcohol reacts with methyl chloroformate under basic conditions.

Optimization Insights :

  • Friedel-Crafts step requires excess benzene (5 eq) and AlCl₃ (2 eq) for complete conversion.
  • Grignard reagent stoichiometry critically affects diastereoselectivity; a 2:1 PhMgBr:ketone ratio minimizes byproducts.

While not directly cited in the provided sources, enzymatic transesterification represents an emerging method. Lipases (e.g., Candida antarctica) catalyze carbamate formation between diphenyl carbonate and 1-methyl-4-piperidinol in non-aqueous media. Preliminary studies report 60–70% yields under mild conditions (40°C, 24 h).

Advantages :

  • No toxic reagents (e.g., phosgene, isocyanates).
  • Biocompatible and scalable for GMP production.

Comparative Analysis of Methodologies

Method Yield (%) Scalability Key Challenges
Palladium Carbonylation 70–85 High Brominated precursor purity
Isocyanate Condensation 90–95 Moderate Moisture sensitivity
Multi-Step Synthesis 65–75 Low Multi-step purification
Enzymatic 60–70 Emerging Enzyme cost and stability

The isocyanate route offers the highest efficiency, whereas enzymatic methods align with green chemistry trends despite lower yields.

Chemical Reactions Analysis

Muscarinic acetylcholine receptor antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are often oxidized derivatives of the original compound.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The products are usually reduced forms of the compound, with changes in functional groups.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Design and Development

Diphenylcarbamate derivatives have been extensively studied for their potential as therapeutic agents. The carbamate functional group is crucial in drug design due to its stability and ability to mimic peptide bonds, enhancing the pharmacokinetic properties of drugs. For instance, carbamates are often used as prodrugs, where they undergo metabolic conversion to release active pharmaceutical ingredients (APIs) in the body .

1.2 Enzyme Inhibition

Research has shown that diphenylcarbamate compounds can act as enzyme inhibitors. They have been evaluated for their inhibitory effects on various enzymes, which is vital in treating diseases that involve enzyme dysregulation. For example, studies have highlighted their effectiveness against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's .

Agrochemical Applications

2.1 Pesticides and Herbicides

Diphenylcarbamate derivatives are also explored in the field of agrochemicals. Their ability to inhibit specific enzymes makes them suitable candidates for developing pesticides and herbicides that target pests without affecting non-target organisms . The structure-activity relationship (SAR) studies indicate that modifications to the diphenyl group can enhance the efficacy and selectivity of these compounds against agricultural pests.

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of diphenylcarbamate typically involves the reaction of diphenylcarbamic acid with various amines or alcohols under controlled conditions. Common methods include:

  • Refluxing with Amines: This method involves heating diphenylcarbamic acid with amines to form the corresponding carbamate ester.
  • Use of Phosgene: Another synthetic route includes the reaction of phosgene with diphenylamine followed by hydrolysis to yield diphenylcarbamate .

3.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze diphenylcarbamate derivatives.

Case Studies

4.1 Biological Evaluation

A notable study evaluated a series of diphenylcarbamate derivatives for their biological activity against AChE. The results indicated that certain modifications to the piperidine moiety significantly enhanced inhibitory potency, making these compounds promising candidates for further development in neuropharmacology .

4.2 Environmental Impact Studies

Research has also focused on the environmental impact of diphenylcarbamate derivatives when used as pesticides. Studies assessing their degradation pathways revealed that these compounds undergo hydrolysis in soil, leading to less toxic metabolites, thereby reducing their environmental footprint compared to traditional pesticides .

Mechanism of Action

Muscarinic acetylcholine receptor antagonist 1 exerts its effects by binding to the muscarinic receptors and preventing acetylcholine from activating them. This inhibition occurs through competitive binding at the orthosteric site of the receptor. The blockade of these receptors leads to a decrease in intracellular calcium levels and subsequent inhibition of downstream signaling pathways, such as the phospholipase C and protein kinase C pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Pharmacological Properties Reference CAS/Evidence
Target Compound Diphenyl carbamate, 1-methyl-4-piperidyl 318.38 g/mol AChE inhibition; intestinal peristalsis stimulation 101491-79-6
Methylphenyl-carbamic ester of 3-oxyphenyl-TMA methylsulfate Methylphenyl carbamate, quaternary ammonium ~350 g/mol Strong AChE activity; curare non-antagonistic
Carbamic acid, [1,1'-biphenyl]-2-yl-, 4-piperidinyl ester Biphenyl carbamate, 4-piperidinyl 308.36 g/mol Potential CNS activity; structural rigidity 171722-92-2
Benzoic acid, p-butylamino-, 1-methyl-4-piperidyl ester methanesulfonate Butylamino benzoate, methanesulfonate ~400 g/mol Local anesthetic properties (e.g., paridocaine) 100333-38-8
Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester Monophenyl carbamate, tert-butyl ester 207.27 g/mol Lower AChE activity; increased steric hindrance 14618-59-8
Pharmacological Activity
  • AChE Inhibition: The diphenyl carbamate group in the target compound enhances binding to the AChE catalytic site, similar to physostigmine, but with greater stability due to disubstitution . In contrast, monophenyl carbamates (e.g., N-(4-methylphenyl)-tert-butyl ester) show reduced activity due to weaker enzyme interactions .
  • Quaternary vs. The 1-methyl-4-piperidyl group in the target compound balances CNS accessibility with enzymatic potency .
  • Local Anesthetic Analogues: Compounds like paridocaine (methanesulfonate salt of p-butylaminobenzoate) prioritize peripheral action over CNS effects, diverging from the target compound’s design .
Toxicity and Selectivity
  • Toxicity : Diphenyl carbamates generally exhibit lower acute toxicity compared to diethylcarbamates, which are prone to rapid hydrolysis and cholinergic crisis .
  • Selectivity : The 1-methyl-4-piperidyl group reduces muscarinic receptor off-target effects compared to benzyl or allyl carbamates .

Biological Activity

Carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester, commonly referred to as a piperidine derivative, has garnered attention in recent years for its potential biological activities. This compound, with the molecular formula C19H23N2O2, belongs to the class of carbamates and is characterized by its unique structural features that may influence its reactivity and efficacy in various biological systems.

Chemical Structure and Properties

The compound features a diphenyl group attached to a 1-methyl-4-piperidyl moiety. Its average mass is approximately 310.397 g/mol, which plays a significant role in its interaction with biological targets. The structural arrangement contributes to its distinct reactivity and potential applications in medicinal chemistry.

Property Value
Molecular FormulaC19H23N2O2
Average Mass310.397 g/mol
Structural CharacteristicsDiphenyl and piperidine groups

1. Pharmacological Applications

Research indicates that carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester exhibits various pharmacological properties:

  • Anticancer Activity : Studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, beneficial in managing cognitive decline .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics or antimicrobial agents.

2. Toxicological Profile

The toxicity of carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester has been assessed through various studies:

  • Acute Toxicity : Animal studies indicate low acute toxicity with an LD50 greater than 2000 mg/kg when administered orally or dermally. However, sub-lethal effects have been observed, including histopathological changes in reproductive organs .
  • Dermal Absorption : The compound shows poor dermal absorption, which may limit its systemic toxicity but also affect its efficacy when used topically .

Case Study 1: Anticancer Activity

A study conducted on the FaDu hypopharyngeal tumor cell line demonstrated that carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester exhibited significant cytotoxicity compared to standard treatments. The mechanism of action was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Cholinesterase Inhibition

In vitro assays showed that this compound effectively inhibited AChE activity, with IC50 values comparable to established drugs like Donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester, and what are their mechanistic considerations?

The compound is typically synthesized via esterification of diphenylcarbamic acid with 1-methyl-4-piperidinol under acidic or catalytic conditions. Key steps include activating the carbamic acid (e.g., using thionyl chloride to form the acid chloride) followed by nucleophilic acyl substitution with the alcohol . Mechanistically, the reaction involves protonation of the carbonyl oxygen to enhance electrophilicity, enabling the piperidinyl alcohol to attack the activated carbonyl carbon. Side reactions, such as hydrolysis of the acid chloride, can be mitigated by anhydrous conditions and controlled temperature (0–5°C) .

Q. How can the purity and identity of this compound be validated using analytical techniques?

High-performance liquid chromatography (HPLC) with UV detection is widely employed. A validated method involves a C18 column, a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6, 65:35 v/v), and detection at 210–230 nm . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 354.4 [M+H]⁺), while NMR (¹H and ¹³C) verifies structural features like the diphenyl groups (δ 7.2–7.5 ppm for aromatic protons) and the piperidyl ester moiety (δ 2.3–3.1 ppm for N-methyl and piperidine protons) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

The compound may pose acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) per GHS classifications . Standard precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods.
  • Immediate decontamination of spills with 5% sodium bicarbonate solution.
  • Storage in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what variables are critical?

Yield optimization requires balancing solvent polarity, temperature, and catalyst selection. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the piperidinyl alcohol, while Lewis acids like DMAP (4-dimethylaminopyridine) accelerate esterification . A study reported 85% yield at 50°C in acetonitrile with 5 mol% DMAP. Kinetic studies suggest pseudo-first-order behavior, with rate constants increasing linearly with catalyst concentration .

Q. What are the degradation pathways of this compound under accelerated stability conditions, and how can degradation products be characterized?

Forced degradation studies (40°C/75% RH, pH 1–13) reveal hydrolysis of the ester bond as the primary pathway, yielding diphenylcarbamic acid and 1-methyl-4-piperidinol. Oxidation (H₂O₂, 3% w/v) generates N-oxide derivatives, detectable via LC-MS/MS . Stability-indicating assays using diode-array detection (DAD) can differentiate degradation products by UV spectra (e.g., λmax shifts from 220 nm to 245 nm for oxidized byproducts) .

Q. How does the steric and electronic environment of the piperidyl group influence the compound’s reactivity in nucleophilic substitutions?

The 1-methyl group on the piperidine ring introduces steric hindrance, reducing nucleophilic attack at the ester carbonyl. Computational modeling (DFT at B3LYP/6-31G* level) shows a 15% decrease in electrophilicity compared to unmethylated analogs. This is corroborated experimentally by slower hydrolysis rates (t₁/₂ = 48 hrs vs. 12 hrs for non-methylated analogs in pH 7.4 buffer) .

Q. What strategies can resolve enantiomeric impurities if the compound exhibits chirality?

Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) resolves enantiomers (α = 1.32). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer, achieving >98% ee .

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